[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
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Overview
Description
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is an organic compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit a wide range of biological activities . They have been reported to show actions ranging from anti-tubercular to protein inhibitory action involved in the mechanism of diseases such as diabetes, obesity, and cancer .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to the diseases against which these compounds show activity, such as tuberculosis, diabetes, obesity, and cancer .
Result of Action
Given the range of biological activities associated with 1,2,4-triazole derivatives , it is likely that the compound could have multiple effects at the molecular and cellular levels. These could potentially include effects related to the inhibition of proteins involved in disease mechanisms, as well as effects related to its anti-tubercular, anti-diabetic, anti-obesity, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This process is carried out under alkaline conditions using cesium carbonate as a base and 2-bromo-1-phenylethanone as the alkylating agent . The reaction proceeds through the formation of an intermediate, which is then reduced at the carbonyl group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to secondary alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and secondary alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
- 1,3,4-thiadiazoles
- 5-arylazothiazoles
Uniqueness
[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-8-12-13-11(17-7-10(15)16)14(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIYPFBSRPWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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